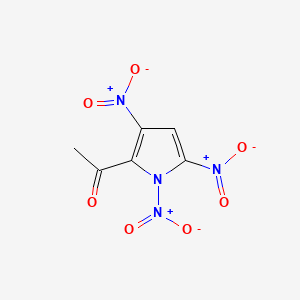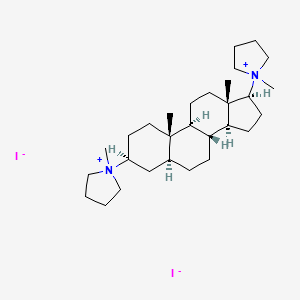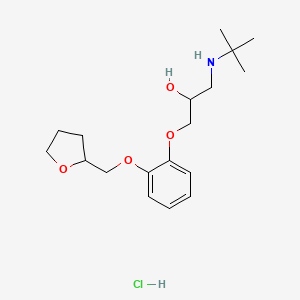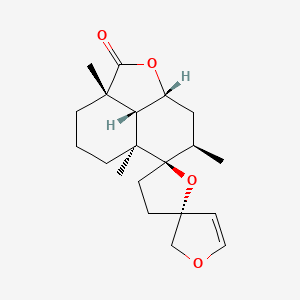
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine
Übersicht
Beschreibung
MT-45 is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Wissenschaftliche Forschungsanwendungen
Scientific Research Findings
Opioid-like Properties : MT-45 exhibits opioid-like desired and unwanted effects, similar to other opioids, and has potential dependence liability. It has been studied for its availability, use, and effects, revealing opioid-like toxicity in some cases (Siddiqi, Verney, Dargan, & Wood, 2015).
Regulatory Status : Due to its psychoactive properties, MT-45 has been placed into Schedule I of the Controlled Substances Act, indicating high potential for abuse and no accepted medical use (Federal Register, 2017).
Clinical Features and Toxicity : Studies report cases of MT-45 intoxication involving symptoms typical of opioid overdose, such as reduced consciousness and respiratory depression, treatable with the opioid antagonist naloxone (Helander, Bäckberg, & Beck, 2014).
Analgesic Activity : Initial studies on MT-45 and related compounds explored their analgesic activities, finding them to be potent analgesics in experimental animals, comparable to morphine (Natsuka, Nakamura, Negoro, Uno, & Nishimura, 1978).
Drug-Related Deaths : There have been reports of fatalities involving MT-45, indicating the serious risks associated with its use (Papsun, Krywanczyk, Vose, Bundock, & Logan, 2016).
Memory Impairment and Sigma Receptors : MT-45 has been studied for its effects on memory impairment and its interaction with sigma receptors in mice, suggesting a role in learning and memory processes (Matsuno, Senda, Kobayashi, Murai, & Mita, 1998).
PET Radioligand Development : Research has been conducted on developing positron emission tomography (PET) radioligands based on MT-45 analogues for potential diagnostic applications in oncology (Abate et al., 2011).
Pharmacological Comparisons : Comparative studies have been performed to evaluate the pharmacological activities of MT-45 and its derivatives, highlighting differences in their effects compared to traditional opioids (Nakamura & Shimizu, 1976).
Synthesis and Characterization : Synthesis and structural characterization of MT-45 and its analogues have been explored, contributing to understanding its chemical properties and potential applications (Wallach et al., 2015).
Stability Tests : MT-45 has been subject to stability tests using analytical tools like Raman spectroscopy and gas chromatography, important for assessing the risks associated with its use and storage (Frączak et al., 2020).
Eigenschaften
CAS-Nummer |
52694-55-0 |
|---|---|
Produktname |
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine |
Molekularformel |
C24H32N2 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-cyclohexyl-4-(1,2-diphenylethyl)piperazine |
InChI |
InChI=1S/C24H32N2/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2 |
InChI-Schlüssel |
IGBRRSIHEGCUEN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
(+,-)-1-cyclohexyl-4-(1,2-diphenylethyl)piperazine MT 45 MT-45 MT-45, (R)-isomer MT-45, (S)-isomer MT-45, dihydrochloride MT-45, dihydrochloride, (+-)-isomer MT-45, dihydrochloride, (R)-isomer MT-45, dihydrochloride, (S)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)





![3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B1194151.png)